4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-chloro-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCBQSBWDNAFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019164-34-1 | |
| Record name | 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s synthesized via palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines. The compound’s interaction with its targets could lead to changes in cellular processes, but specific details are currently unavailable.
Result of Action
Similar compounds have shown inhibitory activity in certain assays.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the compound’s interaction with kinases can inhibit their activity, thereby affecting phosphorylation-dependent signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular toxicity or organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and function, as well as its overall impact on cellular processes. For example, the compound may undergo oxidation or reduction reactions, resulting in the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also influence its overall effects on the organism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with cytoplasmic proteins and affect signaling pathways.
Biological Activity
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 196.63 g/mol
- Structural Features : The compound features a pyrazolo[1,5-a]pyrazine core with a chlorine atom and a phenyl group attached, enhancing its reactivity and stability in organic solvents.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic applications in pharmacology and medicinal chemistry .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Enzymatic Inhibition
This compound has been reported to exhibit inhibitory activity against several enzymes. For instance, it has demonstrated significant inhibition of α-glucosidase with IC values ranging from 15.2 µM to 201.3 µM in comparison to standard drugs . This property suggests its potential use in managing conditions like diabetes.
Comparative Analysis with Similar Compounds
The unique combination of the chloro substituent and phenyl group distinguishes this compound from other similar compounds. Below is a comparison table illustrating the structural differences and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine atom and phenyl group | Anticancer, Enzyme inhibition |
| 2-Phenylpyrazolo[1,5-a]pyridine | Lacks chlorine; contains a pyridine ring | Antitumor activity |
| 4-Chloro-3-methylpyrazolo[1,5-a]pyridine | Contains a methyl group; chlorine at position 4 | Antimicrobial properties |
| 5-Benzylpyrazolo[1,5-a]pyrimidine | Contains a benzyl group; pyrimidine ring | Potential anti-cancer agent |
Study on Anticancer Properties
A study conducted by researchers focused on the synthesis of pyrazolo[1,5-a]pyrimidines derived from pyrazolo[1,5-a]pyrazine scaffolds. These compounds were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity .
Enzyme Inhibition Study
Another investigation assessed the enzyme inhibitory activities of several pyrazolo derivatives. The study found that this compound exhibited competitive inhibition against α-glucosidase, suggesting its potential therapeutic role in diabetes management .
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine has shown promise in various therapeutic areas:
- Anticancer Activity: Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the growth of colorectal carcinoma cells (HCT-116) and other cancer types through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral and Antimicrobial Properties: Certain pyrazolo[1,5-a]pyrazine derivatives have demonstrated activity against viral infections and bacterial pathogens. This makes them potential candidates for developing new antiviral and antibacterial agents .
- Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for various enzymes, including kinases involved in cancer progression. This property is crucial for designing targeted therapies in oncology .
Material Science Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrazines make them suitable for applications in material science:
- Fluorophores: this compound can be utilized as a fluorophore in bioimaging applications. Its ability to emit light upon excitation allows it to serve as a marker in cellular studies .
- Organic Light Emitting Devices (OLEDs): The compound's electronic properties enable its use in the development of organic light-emitting diodes, contributing to advancements in display technologies .
Analytical Chemistry Applications
In analytical chemistry, this compound serves several functions:
- Buffering Agent: It has been used as a non-ionic organic buffering agent in cell culture applications, maintaining pH stability within the optimal range for biological experiments .
Case Studies
Several studies highlight the effectiveness of pyrazolo[1,5-a]pyrazine derivatives in various applications:
Comparison with Similar Compounds
Notes
Structural Versatility : The pyrazolo[1,5-a]pyrazine core allows modular substitution, enabling tuning for diverse targets (e.g., kinases, TLRs, Eis enzymes) .
Unmet Potential: While this compound’s bioactivity data are sparse, its structural analogs suggest promise in infectious disease (Eis inhibition) and immunomodulation (TLR antagonism).
Synthetic Limitations : Low yields with bulky substituents may hinder derivatization; alternative protecting groups or reaction conditions are needed .
Q & A
Q. What are the established synthetic routes for 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine, and how are reaction conditions optimized?
The compound is synthesized via solvent thermolysis of precursor pyrazolo[1,5-a]pyrazine derivatives. For example, this compound (2a) is prepared by reacting 4-methoxypyrazolo[1,5-a]pyrazine (2b) with chlorinating agents under controlled solvent conditions. Methylation, bromination, and nitration reactions further diversify the scaffold . Optimization involves solvent selection (e.g., benzene or methanol), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents like silylformamidine for functionalization at position 7 .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on 1H/13C NMR , mass spectrometry (MS) , and IR spectroscopy . For instance, 1H NMR of 3-nitro derivatives (e.g., compound 2g) shows distinct aromatic proton signals at δ 8.35–8.85 ppm, while 13C NMR confirms carbonyl carbons at ~165 ppm. MS data (e.g., m/z 295 for 2a) aligns with calculated molecular weights, ensuring purity >95% .
Q. What solvents and purification methods are effective for isolating pyrazolo[1,5-a]pyrazine derivatives?
Polar aprotic solvents (e.g., DMF, THF) enhance solubility during synthesis. Crystallization from hexane or ethanol yields high-purity products. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves structurally similar byproducts .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazolo[1,5-a]pyrazine derivatives be resolved?
Discrepancies in aromatic proton splitting patterns often arise from tautomerism or substituent electronic effects. For example, 7-formyl derivatives exhibit downfield shifts (δ 9.8–10.2 ppm) due to electron-withdrawing groups. Computational modeling (DFT calculations) and variable-temperature NMR experiments help assign ambiguous signals .
Q. What strategies improve regioselectivity in functionalizing position 7 of the pyrazolo[1,5-a]pyrazine core?
Directed metalation using LDA (lithium diisopropylamide) at low temperatures (−78°C) selectively targets position 6. Electrophilic substitutions (e.g., bromination with NBS) are guided by steric hindrance from the 2-phenyl group, favoring 7-substitution over 3- or 5-positions .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Electron-deficient substituents (e.g., nitro at position 3) activate the core for Suzuki-Miyaura coupling by enhancing electrophilicity. Conversely, electron-donating groups (e.g., methoxy) require harsher conditions (Pd(OAc)₂, XPhos, 110°C) to achieve comparable yields. Kinetic studies show a linear free-energy relationship (ρ = +1.2) for aryl boronic acid coupling .
Q. What in vitro assays are suitable for evaluating the bioactivity of pyrazolo[1,5-a]pyrazine derivatives?
Derivatives are screened for kinase inhibition (e.g., VEGFR2) using fluorescence polarization assays (IC₅₀ values reported at <100 nM). For antimicrobial activity, microbroth dilution (MIC against S. aureus) and time-kill assays validate bacteriostatic effects. Metabolic stability is assessed via liver microsome incubation (t₁/₂ > 60 min) .
Methodological Notes
- Spectral Analysis : Always compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
- Reaction Scaling : Pilot reactions at 0.1 mmol scale ensure reproducibility before gram-scale synthesis.
- Safety : Chlorinated intermediates require handling in fume hoods with PPE (gloves, goggles).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
